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molecular formula C10H11NO3 B095844 1-Methoxy-3-(2-nitroprop-1-enyl)benzene CAS No. 18738-95-9

1-Methoxy-3-(2-nitroprop-1-enyl)benzene

Cat. No. B095844
M. Wt: 193.2 g/mol
InChI Key: RTHJCENCGDYCIY-UHFFFAOYSA-N
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Patent
US04661635

Procedure details

A mixture of 71.9 g (0.528 mole) of m-anisaldehyde, 118.9 g (1.584 mole) of nitroethane, 40.7 g (0.528 mole) of ammonium acetate, and 350 ml of glacial acetic acid was heated to reflux for one hour. The mixture was then allowed to cool and partitioned between ether and water. The ether layer was separated and washed sequentially with water, 3N sodium hydroxide, water and brine. The organic phase was dried over anhydrous magnesium sulfate and evaporated in vacuo to give the crude product. After a preliminary distillation at 125° C./0.0001 mm, the product was finally crystallized from absolute ethanol to yield the pure product, a yellow solid, mp 40°-42° C.
Quantity
71.9 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
118.9 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[N+:11]([CH2:14][CH3:15])([O-:13])=[O:12].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[CH3:9][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:1]=[C:14]([N+:11]([O-:13])=[O:12])[CH3:15])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
71.9 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Name
nitroethane
Quantity
118.9 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed sequentially with water, 3N sodium hydroxide, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC=C1)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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